"1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol" is identified as a potential component (R5 substituent) within a series of 1,2-bis-sulfonamide derivatives described in a patent for chemokine receptor modulators [].
Molecular Structure Analysis
While a precise molecular structure analysis is not available in the provided documents, the compound's structure can be deduced from its name and the general structure outlined in the patent []. It appears to be a benzimidazole derivative featuring a 2-(2-methylphenoxy)ethyl substituent on the nitrogen atom at position 1 and an ethanol group at position 2 of the benzimidazole ring.
Compound Description: J113397 acts as a nociceptin/orphanin FQ (NOP) receptor antagonist []. It's been instrumental in research investigating the complex interplay between NOP and μ-opioid receptors (MOP receptors) in mediating pain relief. Studies have shown that J113397 can potentiate the analgesic effects of drugs like buprenorphine, which display activity at both NOP and MOP receptors [].
Relevance: While not structurally identical, J113397 shares a core benzimidazole moiety with 1-{1-[2-(2-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol. This structural similarity highlights the significance of the benzimidazole scaffold in targeting NOP receptors, a class known for its involvement in pain modulation. The research on J113397 emphasizes the potential of exploring benzimidazole derivatives, like the target compound, for novel analgesic properties [].
Buprenorphine
Compound Description: Buprenorphine is a clinically used analgesic with a unique pharmacological profile. It acts as a partial agonist at MOP receptors and displays binding affinity for NOP receptors []. This dual-receptor interaction contributes to its complex dose-response curve for pain relief [].
Relevance: Buprenorphine serves as a relevant comparison point due to its interaction with both MOP and NOP receptors, particularly the latter, which shares a structural basis with the benzimidazole group found in 1-{1-[2-(2-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol []. This shared receptor target highlights a potential area of investigation for the target compound. Specifically, exploring its interaction with NOP and MOP receptors could unravel potential analgesic properties and contribute to a deeper understanding of pain modulation pathways.
Compound Description: SR16435 exhibits binding affinity for both NOP and MOP receptors, acting as an agonist at these sites []. This dual activation profile makes it a valuable tool in studying the combined effects of these receptor systems on pain perception.
Relevance: SR16435's activity at both NOP and MOP receptors, similar to buprenorphine, presents a compelling link to the target compound, 1-{1-[2-(2-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol. While SR16435 does not share a direct structural resemblance, its pharmacological profile, particularly its interaction with NOP receptors, highlights a potential avenue for investigating the target compound's effects on pain pathways [].
Compound Description: SR16507, like SR16435, demonstrates agonist activity at both NOP and MOP receptors []. This dual-targeting characteristic renders it a useful compound for dissecting the combined influence of these receptors on pain signaling and modulation.
Relevance: Similar to SR16435, SR16507's capacity to activate both NOP and MOP receptors establishes a connection to the target compound, 1-{1-[2-(2-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol []. Though structurally distinct, the shared pharmacological target, particularly NOP receptors, suggests the possibility of exploring similar effects with the target compound, specifically regarding its potential role in pain management and modulation.
Compound Description: SB-612111 functions as a selective antagonist for NOP receptors []. This selectivity makes it a valuable pharmacological tool for isolating and investigating the specific contributions of NOP receptors in various physiological processes, particularly pain perception and modulation.
Relevance: While SB-612111 does not share a direct structural resemblance to 1-{1-[2-(2-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol, its specific targeting of NOP receptors presents a relevant link []. Given the interest in benzimidazole derivatives like J113397 for NOP receptor modulation, understanding SB-612111's actions as a selective antagonist could provide insights into potential mechanisms and structure-activity relationships relevant to the target compound and its potential interactions with NOP receptors.
Series of 1-(7-chloro-6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol Derivatives
Compound Description: These compounds were synthesized and evaluated for their antimicrobial and antioxidant properties []. The research highlighted the potential of incorporating various functional groups into the benzothiazole-pyrazole scaffold to enhance biological activity.
Relevance: These derivatives share the benzothiazole moiety with 1-{1-[2-(2-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol, emphasizing the importance of this structure in medicinal chemistry []. Although their core structures differ, their shared chemical class suggests that 1-{1-[2-(2-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol could also possess antimicrobial or antioxidant activities, warranting further investigation.
Thien-3-yl-sulfonilaminocarboniltriazolinones
Compound Description: This class of compounds, particularly those containing specific substitutions, is investigated for herbicidal activity [, ]. Their mode of action often involves inhibiting 4-HPPD, an enzyme essential for carotenoid biosynthesis in plants.
Relevance: While not directly similar, the presence of a sulfonamide group in thien-3-yl-sulfonilaminocarboniltriazolinones presents a structural link to the broader class of sulfonamide-containing compounds [, ]. This connection, though indirect, highlights the use of sulfonamides in various chemical contexts and prompts consideration of potential bioactivity for 1-{1-[2-(2-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol, even though it's not a direct sulfonamide derivative.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.